molecular formula C17H19N3O5S B3518072 N-(4-ethylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide

N-(4-ethylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide

Cat. No.: B3518072
M. Wt: 377.4 g/mol
InChI Key: PBDQHNQBLOFSPW-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenyl group, a methylsulfonyl group, and a nitroanilino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide” typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Nitration: Introduction of a nitro group to an aniline derivative.

    Sulfonylation: Addition of a methylsulfonyl group to the nitroaniline intermediate.

    Acylation: Formation of the acetamide linkage by reacting the sulfonylated nitroaniline with an acylating agent.

    Ethylation: Introduction of the ethyl group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ethylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various substituents on the phenyl ring, depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(4-ethylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the sulfonyl and acetamide groups might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethylphenyl)-2-(N-methylsulfonyl-3-aminoanilino)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-methylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

    N-(4-ethylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)propionamide: Similar structure but with a propionamide backbone instead of an acetamide backbone.

Uniqueness

“N-(4-ethylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide” is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-3-13-7-9-14(10-8-13)18-17(21)12-19(26(2,24)25)15-5-4-6-16(11-15)20(22)23/h4-11H,3,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDQHNQBLOFSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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